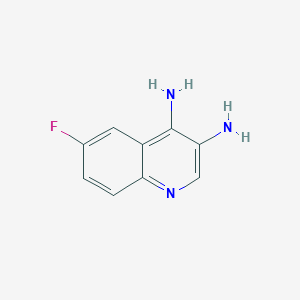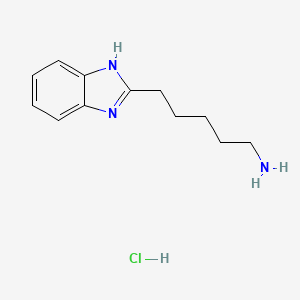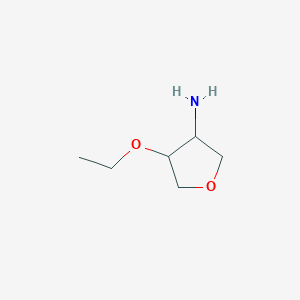
4-Ethoxyoxolan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxyoxolan-3-amine is an organic compound with the molecular formula C6H13NO2. It is a derivative of oxolane, featuring an ethoxy group and an amine group attached to the oxolane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxyoxolan-3-amine typically involves the reaction of oxolane derivatives with ethoxy groups under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution and reductive amination techniques. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and specific temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethoxyoxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxo derivatives, reduced amine derivatives, and substituted oxolane compounds .
Aplicaciones Científicas De Investigación
4-Ethoxyoxolan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Industry: It is used in the production of polymers, catalysts, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Ethoxyoxolan-3-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. Its amine group allows it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity .
Comparación Con Compuestos Similares
4-Methoxyoxolan-3-amine: Similar structure but with a methoxy group instead of an ethoxy group.
4-Ethoxyoxolan-2-amine: Similar structure but with the amine group at a different position.
4-Ethoxyoxolan-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.
Uniqueness: 4-Ethoxyoxolan-3-amine is unique due to its specific combination of an ethoxy group and an amine group on the oxolane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
4-ethoxyoxolan-3-amine |
InChI |
InChI=1S/C6H13NO2/c1-2-9-6-4-8-3-5(6)7/h5-6H,2-4,7H2,1H3 |
Clave InChI |
DHKFYFFNUUVCHK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1COCC1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


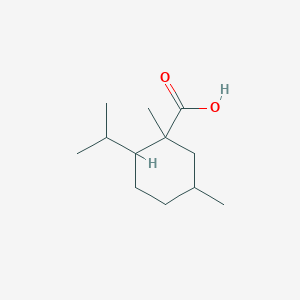
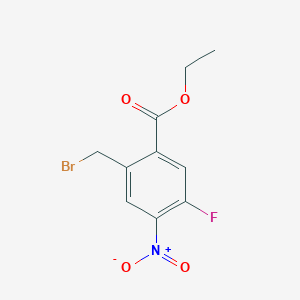
![{[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene](/img/structure/B13185619.png)
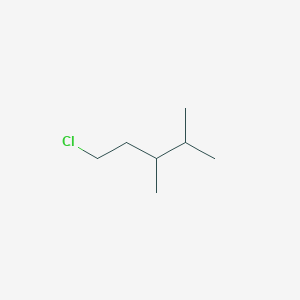
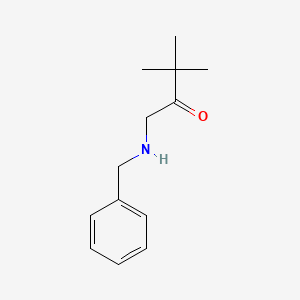
![2-[1-(Aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B13185637.png)
![2-Phenyl-5-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B13185640.png)
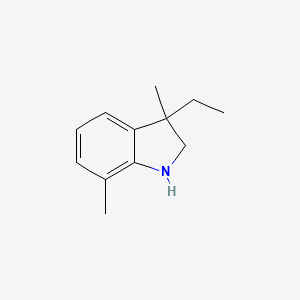
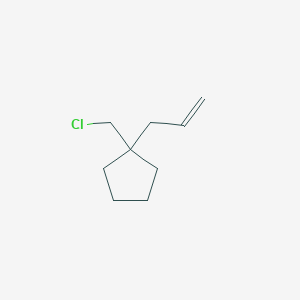
![3-[(tert-Butyldimethylsilyl)oxy]-3-cyclopentylhexanal](/img/structure/B13185650.png)
![N-[(2-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13185662.png)
![1-[3-(4-Fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13185666.png)
